2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate
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Overview
Description
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-phenylpiperazine with a suitable alkylating agent to introduce the trifluoromethyl group.
Carbamate formation: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final carbamate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate
- 1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate
Uniqueness
2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate is unique due to the presence of both the trifluoromethyl group and the phenylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3/c1-29-18-9-7-16(8-10-18)25-20(28)30-19(21(22,23)24)15-26-11-13-27(14-12-26)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOZUZJJCJMVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC(CN2CCN(CC2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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